molecular formula C11H23NO3 B114557 Tert-butyl N-[(2R,3R)-1-hydroxy-3-methylpentan-2-YL]carbamate CAS No. 141321-53-1

Tert-butyl N-[(2R,3R)-1-hydroxy-3-methylpentan-2-YL]carbamate

Cat. No.: B114557
CAS No.: 141321-53-1
M. Wt: 217.31 g/mol
InChI Key: BPLDQMXXYMKQPW-BDAKNGLRSA-N
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Description

Carbamic acid, [1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [R-(R*,R*)]-(9CI) is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by its specific molecular arrangement, which includes a carbamic acid group and a hydroxymethyl group attached to a methylbutyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester involves several steps. One common method includes the reaction of [1-(hydroxymethyl)-2-methylbutyl]amine with tert-butyl chloroformate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process often includes purification steps such as distillation or recrystallization to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxymethyl group into a carboxyl group.

    Reduction: The ester group can be reduced to an alcohol under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Carbamic acid, [1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, [1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester
  • Carbamic acid, N-[(1R)-2,2-difluoro-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester
  • Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl ester

Uniqueness

Carbamic acid, [1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

tert-butyl N-[(2R,3R)-1-hydroxy-3-methylpentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-6-8(2)9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLDQMXXYMKQPW-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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